Farnesiferol C

Description

Structure

3D Structure

Properties

IUPAC Name |

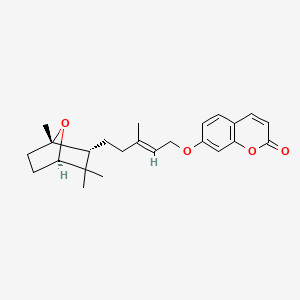

7-[(E)-3-methyl-5-[(1S,2R,4R)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptan-2-yl]pent-2-enoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-16(5-9-20-23(2,3)21-11-13-24(20,4)28-21)12-14-26-18-8-6-17-7-10-22(25)27-19(17)15-18/h6-8,10,12,15,20-21H,5,9,11,13-14H2,1-4H3/b16-12+/t20-,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHZHKVSLMBEJP-QYQYHAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(C4CCC3(O4)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H]3[C@@]4(CC[C@H](C3(C)C)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317173 | |

| Record name | Farnesiferol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-17-4 | |

| Record name | Farnesiferol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesiferol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesiferol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESIFEROL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P18T724F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and Isolation of Farnesiferol C from Ferula Species: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, isolation, and biological significance of Farnesiferol C, a promising sesquiterpene coumarin derived from Ferula species.

This compound is a natural compound that has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2][3] This technical guide details the methodologies for its extraction and purification, presents key quantitative data, and visualizes the experimental workflow and a relevant biological pathway.

Discovery and Natural Occurrence

This compound is a sesquiterpene coumarin predominantly isolated from plants of the Ferula genus, which belongs to the Apiaceae family.[1][2][3] Notable species from which this compound has been extracted include Ferula assa-foetida and Ferula szowitsiana.[1][2][3] The compound is often found in the roots and oleo-gum-resins of these plants.[2][4][5]

Quantitative Data Summary

The following tables provide a summary of the quantitative data related to this compound. The yield of the compound can vary depending on the plant source and extraction method, with reported yields ranging from 0.003% to 0.18%.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₄ | [6] |

| Molecular Weight | 382.49 g/mol | [7] |

| Melting Point | 82°C | [4] |

| Optical Rotation | -36 deg-mL/g-dm (c=1 g/mL in chloroform) | [4] |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Description |

| 7.63 (d, J=9.5 Hz, 1H) | H-4 |

| 6.25 (d, J=9.5 Hz, 1H) | H-3 |

| 7.35 (d, J=8.5 Hz, 1H) | H-5 |

| 6.84 (dd, J=8.5, 2.4 Hz, 1H) | H-6 |

| 6.81 (d, J=2.4 Hz, 1H) | H-8 |

| 4.58 (d, J=7.8 Hz, 2H) | H-1' |

| 5.49 (t, J=7.8 Hz, 1H) | H-2' |

| ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Carbon Atom |

| 161.4 | C-2 |

| 112.8 | C-3 |

| 143.6 | C-4 |

| 128.9 | C-5 |

| 112.7 | C-6 |

| 162.1 | C-7 |

| 101.3 | C-8 |

| 155.9 | C-9 |

| 113.2 | C-10 |

| ... | ... |

Note: The complete and detailed NMR data can be found in specialized chemical databases and research articles.[5]

Detailed Experimental Protocols

The following protocol outlines a general method for the isolation and purification of this compound from the roots of Ferula species.

3.1. Extraction

-

Preparation of Plant Material: Air-dry the roots of the selected Ferula species and grind them into a fine powder.

-

Maceration: Macerate the powdered plant material in a suitable solvent such as acetone or ethyl acetate at room temperature.[4][5]

-

Filtration and Concentration: After a sufficient extraction period (e.g., 72 hours), filter the mixture. Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude residue.[5]

3.2. Purification

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of petroleum ether and ethyl acetate to separate the components based on polarity.[5]

-

Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC on silica gel plates with a petroleum ether/ethyl acetate mobile phase to identify the fractions containing this compound.[5]

-

Preparative TLC: Achieve final purification of the this compound-containing fractions using preparative TLC.[5]

-

Structure Confirmation: Confirm the structure of the purified this compound using spectroscopic methods, primarily ¹H NMR and ¹³C NMR.[5]

Visualizations

Experimental Workflow Diagram

References

- 1. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C24H30O4 | CID 15559239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Farnesiferol A = 85 NMR 511-33-1 [sigmaaldrich.com]

Farnesiferol C: A Comprehensive Technical Guide to its Natural Sources and Geographical Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesiferol C is a sesquiterpene coumarin that has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent anticancer properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, its geographical distribution, and the methodologies for its isolation and characterization. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources and Geographical Distribution

This compound is primarily isolated from plant species belonging to the genus Ferula, a member of the Apiaceae family.[1][2] This genus comprises over 170 species and is predominantly distributed across the Mediterranean region and Central Asia, with some species found in North India and the Far East. The highest diversity of Ferula species is concentrated in Southwest Asia.

The principal plant sources of this compound identified to date are:

-

Ferula assa-foetida : This species is a significant source of the oleo-gum-resin known as asafoetida and is a well-documented natural source of this compound.[1][2] Its native range is Southern Iran.[3][4]

-

Ferula szowitsiana : This species is another primary source from which this compound has been isolated.[1][2] The geographical distribution of F. szowitsiana is widespread within the Irano-Turanian region.[5]

-

Ferula sinkiangensis : Research has also reported the presence of this compound in this particular Ferula species.

-

Ferula persica : This species has also been identified as a source of this compound.

The geographical distribution of this compound is intrinsically linked to the distribution of its source plants. The following diagram illustrates this relationship.

Caption: Logical relationship of this compound's geographical distribution.

Quantitative Analysis of this compound Yield

The yield of this compound from its natural sources can vary depending on the plant species, geographical location, and the extraction method employed. A summary of reported yields is presented in the table below for comparative analysis.

| Plant Species | Plant Part | Extraction Solvent | Yield (%) |

| Ferula assa-foetida | Oleo-gum-resin | Not Specified | 0.06 |

| Ferula szowitsiana | Roots | Not Specified | 0.0172 |

| Ferula persica | Oleo-gum-resin | Not Specified | 0.003 |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on common practices for the isolation of sesquiterpene coumarins from Ferula species.

1. Plant Material Collection and Preparation:

-

Collect the roots or oleo-gum-resin of the desired Ferula species.

-

Air-dry the plant material in a shaded, well-ventilated area.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform maceration of the powdered plant material with an organic solvent of moderate polarity, such as dichloromethane or ethyl acetate, at room temperature. A common ratio is 1:5 (w/v) of plant material to solvent.

-

For exhaustive extraction, a Soxhlet apparatus can be utilized.

-

Repeat the extraction process multiple times (typically 3x) to ensure maximum recovery of the compound.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

3. Chromatographic Purification:

-

Column Chromatography (CC):

-

Subject the crude extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100.

-

Collect fractions of a specific volume (e.g., 20 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 366 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the enriched fractions from CC to preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water in an isocratic or gradient elution mode.

-

Monitor the elution profile with a UV detector at a wavelength where this compound shows maximum absorbance.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

4. Structure Elucidation and Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.

-

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Caption: A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exert its anticancer effects through the induction of apoptosis in various cancer cell lines.[6][7] One of the key mechanisms is the instigation of a Reactive Oxygen Species (ROS)-dependent apoptotic pathway.[6][7][8][9]

The proposed signaling cascade is as follows:

-

This compound treatment leads to an increase in intracellular ROS levels.

-

Elevated ROS disrupts the mitochondrial membrane potential.

-

This disruption triggers the release of pro-apoptotic proteins from the mitochondria.

-

The release of these proteins activates the caspase cascade, particularly caspase-9 and caspase-3.

-

Activated caspases execute the apoptotic program, leading to cell death.

The following diagram visualizes this signaling pathway.

Caption: this compound-induced ROS-dependent apoptosis signaling.

Conclusion

This compound represents a promising natural product for drug development, particularly in the field of oncology. Its reliable natural sources within the Ferula genus, coupled with established isolation and purification protocols, provide a solid foundation for further research and development. Understanding its geographical distribution is crucial for sustainable sourcing and conservation of the source species. The elucidation of its mechanism of action, including the induction of ROS-dependent apoptosis, offers valuable insights for the design of novel therapeutic strategies. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the therapeutic potential of this compound.

References

- 1. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferula assa-foetida L. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 4. Ferula assa-foetida - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

Unraveling the Molecular Architecture of Farnesiferol C: A Technical Guide to NMR-Based Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of Farnesiferol C, a sesquiterpene coumarin of significant interest, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This compound, isolated from plants of the Ferula genus, has garnered attention for its potential biological activities.[1][2] The definitive determination of its complex molecular structure is paramount for structure-activity relationship studies and further drug development endeavors. This guide provides a comprehensive overview of the NMR data, experimental protocols, and the logical workflow employed in piecing together the intricate structure of this natural product.

The Molecular Blueprint: Summarized NMR Data

The structural framework of this compound was meticulously assembled through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The quantitative 1H and 13C NMR data, acquired in deuterated chloroform (CDCl₃), are summarized below. These tables provide the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), which are fundamental to assigning the proton and carbon environments within the molecule.

Table 1: 1H NMR Spectroscopic Data for this compound (in CDCl₃) [3]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 6.24 | d | 9.5 |

| 4 | 7.62 | d | 9.5 |

| 5 | 7.34 | d | 8.4 |

| 6 | 6.82 | dd | 8.4, 2.4 |

| 8 | 6.79 | d | 2.4 |

| 1' | 4.56 | d | 6.8 |

| 2' | 5.50 | t | 6.8 |

| 4' | 2.29 | t | 7.6 |

| 5' | 1.62 | m | |

| 6' | 1.83 | m | |

| 7' | 3.83 | d | 3.2 |

| 9' | 1.35 | m | |

| 10' | 1.55 | m | |

| 11' | 1.75 | s | |

| 12' | 0.82 | s | |

| 13' | 0.98 | s | |

| 14' | 0.88 | s |

Table 2: 13C NMR Spectroscopic Data for this compound (in CDCl₃) [3]

| Position | δC (ppm) |

| 2 | 161.2 |

| 3 | 112.8 |

| 4 | 143.5 |

| 4a | 113.2 |

| 5 | 128.8 |

| 6 | 112.9 |

| 7 | 162.6 |

| 8 | 101.3 |

| 8a | 155.8 |

| 1' | 65.8 |

| 2' | 120.2 |

| 3' | 141.9 |

| 4' | 39.7 |

| 5' | 22.6 |

| 6' | 40.8 |

| 7' | 87.5 |

| 8' | 49.8 |

| 9' | 29.8 |

| 10' | 48.2 |

| 11' | 16.2 |

| 12' | 25.9 |

| 13' | 30.1 |

| 14' | 20.7 |

The Path to Discovery: Experimental Workflow

The elucidation of this compound's structure follows a systematic workflow, beginning with the isolation of the pure compound and culminating in the detailed analysis of its NMR spectra. The logical progression of this process is visualized in the following diagram.

Connecting the Dots: 2D NMR Correlation Analysis

Two-dimensional NMR spectroscopy is indispensable for establishing the connectivity of atoms within a molecule. The following sections describe the key correlations observed for this compound.

1H-1H COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, typically through two or three bonds, allowing for the identification of spin systems within the molecule. For this compound, key COSY correlations would establish the connectivity within the coumarin and the sesquiterpene moieties.

1H-13C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons, providing a powerful tool for assigning carbon signals based on the more readily interpretable proton spectrum. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.

1H-13C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum is crucial for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two to three bonds apart. These long-range correlations bridge non-protonated carbons and connect different spin systems, ultimately revealing the complete carbon skeleton.

Key HMBC correlations for this compound would include:

-

Coumarin Core: Correlations from H-3 to C-2 and C-4a, from H-4 to C-2 and C-5, and from H-5 to C-4, C-7, and C-8a, confirming the coumarin ring structure.

-

Ether Linkage: A crucial correlation between the protons of the methylene group at C-1' and the carbon at C-7 of the coumarin ring, establishing the ether linkage between the two main moieties.

-

Sesquiterpene Moiety: Correlations from the methyl protons (H-11', H-12', H-13', H-14') to adjacent quaternary and methine carbons, which are essential for assembling the bicyclic system of the sesquiterpene unit.

References

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Farnesiferol C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Farnesiferol C, a sesquiterpene coumarin of significant interest in pharmaceutical research. The following sections detail its structural elucidation through Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended to serve as a core reference for researchers engaged in the study and development of this compound and related natural products.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 6.25 | d | 9.5 |

| 4 | 7.63 | d | 9.5 |

| 5 | 7.35 | d | 8.4 |

| 6 | 6.83 | dd | 8.4, 2.4 |

| 8 | 6.89 | d | 2.4 |

| 1' | 4.65 | d | 6.8 |

| 2' | 5.51 | t | 6.8 |

| 4' | 2.29 | m | |

| 5' | 1.62 | m | |

| 6'a | 1.38 | m | |

| 6'b | 1.05 | m | |

| 8' | 1.81 | m | |

| 9'a | 1.65 | m | |

| 9'b | 1.45 | m | |

| 10' | 3.85 | d | 4.0 |

| 12' | 1.76 | s | |

| 13' | 1.01 | s | |

| 14' | 0.85 | s | |

| 15' | 0.81 | s |

Data obtained from the analysis of this compound isolated from Ferula pseudalliacea.

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

| Position | δ (ppm) |

| 2 | 161.4 |

| 3 | 112.9 |

| 4 | 143.5 |

| 4a | 112.7 |

| 5 | 128.9 |

| 6 | 113.1 |

| 7 | 162.0 |

| 8 | 101.5 |

| 8a | 155.9 |

| 1' | 66.1 |

| 2' | 120.1 |

| 3' | 141.9 |

| 4' | 39.5 |

| 5' | 23.9 |

| 6' | 29.8 |

| 7' | 87.8 |

| 8' | 49.5 |

| 9' | 42.1 |

| 10' | 78.9 |

| 11' | 48.3 |

| 12' | 16.5 |

| 13' | 26.1 |

| 14' | 20.7 |

| 15' | 20.4 |

Data obtained from the analysis of this compound isolated from Ferula pseudalliacea.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESIMS) confirms the molecular formula and provides the exact mass of this compound.

| Parameter | Value |

| Molecular Formula | C₂₄H₃₀O₄ |

| Molecular Weight | 382.5 g/mol [1] |

| Monoisotopic Mass | 382.2144 Da[1] |

| Ionization Mode | ESI+ |

| Adduct | [M+Na]⁺ |

| Measured m/z | 405.2045 |

| Calculated m/z | 405.2042 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950, 2870 | Aliphatic C-H stretch |

| ~1720 | α,β-Unsaturated Lactone C=O stretch |

| ~1610, 1580, 1500 | Aromatic C=C stretch |

| ~1270 | Aryl ether C-O stretch |

| ~1130 | Aliphatic ether C-O stretch |

Experimental Protocols

The following sections describe the general methodologies employed for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed to obtain singlets for all carbon signals. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is operated in positive ion mode to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Acquisition: A background spectrum of the pure KBr pellet is first recorded. Then, the spectrum of the sample pellet is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Caption: Workflow for Spectroscopic Data Analysis.

References

Farnesiferol C: A Technical Guide to its Pharmacological Properties and Biological Activities

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesiferol C is a sesquiterpene coumarin, a natural compound predominantly isolated from plants of the Ferula genus, such as Ferula asafoetida and Ferula szowitsiana.[1][2][3] As a member of the coumarin family, it features a polycyclic aromatic structure with a 1-benzopyran moiety.[4] This compound has garnered significant scientific interest due to its broad spectrum of biological activities.[2][5] Traditionally used in folk medicine for various ailments, modern research has begun to elucidate the molecular mechanisms behind its therapeutic potential.[4] This document provides a comprehensive technical overview of the pharmacological properties and biological activities of this compound, focusing on its anticancer, antiviral, and anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Pharmacological Properties: Quantitative Data

The biological efficacy of this compound has been quantified in numerous studies. The following tables summarize its cytotoxic and enzyme-inhibitory activities against various cell lines and molecular targets.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time | Reference |

| MCF-7 | Breast Cancer | MTT | ~43 µM | 24 h | [4] |

| MTT | ~20 µM | 48 h | [4] | ||

| MTT | ~14 µM | 72 h | [4][6] | ||

| HepG2 | Hepatocellular Carcinoma | MTT | 34.40 ± 2.50% viability at 60 µM | 24 h | [7] |

| A375 | Melanoma | Resazurin | 81.26 µM | 72 h | [8] |

| Resazurin | 76.99 µM | 120 h | [8] | ||

| H1299 | Non-Small Cell Lung Cancer | N/A | Significant cytotoxicity observed | N/A | [9] |

| H596 | Non-Small Cell Lung Cancer | N/A | Significant cytotoxicity observed | N/A | [9] |

| KYSE | Esophageal Squamous Carcinoma | MTT | Significant cytotoxicity at >50 µM | 48 & 72 h | [10] |

| HeLa | Cervical Cancer | MTT | Significant cytotoxicity at >50 µM | 48 & 72 h | [10] |

Note: N/A indicates data was mentioned qualitatively but specific values were not provided in the cited text.

Table 2: Antiviral and Enzyme Inhibitory Activity of this compound

| Target | Activity | Assay Type | IC50 Value | Mechanism | Reference |

| HIV-1 Reverse Transcriptase (RT) | Antiviral | Enzyme Inhibition | 30 µM | Mixed Inhibition | [1] |

| Topoisomerase IIα (TOP2A) | Anticancer | Molecular Docking & In Vitro | N/A | Inhibition | [8] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.[2][5] It also demonstrates antiviral, anti-inflammatory, neuroprotective, and multidrug resistance (MDR) reversal capabilities.[1][2][3][11]

Anticancer Activity

The anticancer effects of this compound are multifaceted, involving the induction of oxidative stress, apoptosis, and cell cycle arrest.[4][5]

3.1.1 Induction of Oxidative Stress A primary mechanism of this compound's anticancer action is the induction of oxidative stress within cancer cells.[4][7] Treatment of MCF-7 and HepG2 cells with this compound leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[4][7][12] This surge in ROS disrupts the cellular redox balance. In MCF-7 cells, this is evidenced by an initial increase in the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) at 24 and 48 hours, followed by a reduction in their activity after 72 hours as oxidative stress becomes overwhelming.[4][13] Concurrently, levels of malondialdehyde (MDA), a marker of lipid peroxidation, increase, while total thiol levels decrease.[4][13]

3.1.2 Apoptosis Induction The this compound-induced oxidative stress culminates in programmed cell death, or apoptosis.[4][12] Elevated ROS levels lead to the loss of mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[7][12] This is followed by the activation of executioner caspases, such as caspase-3, and the regulation of apoptosis-related genes, including an increased Bax/Bcl-2 ratio.[4][7][12] In non-small-cell lung cancer cells, this compound-induced apoptosis is linked to the downregulation of c-Myc and ribosomal protein L11.[9] Studies also show that treatment leads to nuclear fragmentation and condensation, hallmark features of apoptosis.[12]

3.1.3 Cell Cycle Arrest In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. In MCF-7 breast cancer cells, treatment results in cell cycle arrest at the G0/G1 phase.[4][13] This is further supported by evidence in HepG2 cells, where this compound alters the expression of genes that regulate the cell cycle, including cyclinD1, p21Cip1, and CDK4.[7][12]

3.1.4 Topoisomerase IIα Inhibition Recent computational and experimental studies have identified Topoisomerase IIα (TOP2A) as a potential target for this compound in melanoma cells.[8] By inhibiting TOP2A, an enzyme crucial for managing DNA topology during replication, this compound can induce DNA damage, leading to cell death. This mechanism also suggests its potential as a sensitizing agent to enhance the efficacy of chemotherapy and ionizing radiation.[8]

3.1.5 Reversal of Multidrug Resistance (MDR) this compound has shown a promising ability to overcome multidrug resistance in cancer cells.[2][5] It can modulate the function of key efflux transporters like P-glycoprotein (P-gp), which are often responsible for pumping chemotherapeutic drugs out of cancer cells.[5] By inhibiting these pumps, this compound can restore the effectiveness of conventional anticancer agents.[5]

Antiviral Activity

This compound has demonstrated notable antiviral properties. It has been identified as an inhibitor of the HIV-1 reverse transcriptase (HIV-1 RT) enzyme with a mixed inhibition mechanism.[1] Computational docking studies have substantiated its high binding affinity for this viral enzyme.[5]

Other Activities

Beyond its anticancer and antiviral effects, this compound is reported to have anti-inflammatory, antioxidant, and moderate neuroprotective activities.[1][2][5] Its anti-inflammatory properties are suggested by its traditional use in treating conditions like asthma and bronchitis.[4]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis via ROS-mediated mitochondrial pathway.

Experimental Workflow for In Vitro Anticancer Evaluation

Caption: Workflow for assessing this compound's anticancer effects in vitro.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Cell Viability and Cytotoxicity Assays

5.1.1 MTT Colorimetric Assay This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a specified density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: Expose the cells to various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for desired time periods (e.g., 24, 48, 72 hours).[4]

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

5.1.2 Resazurin Assay This assay is similar to MTT but uses the reduction of the blue dye resazurin to the pink, fluorescent resorufin by viable cells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.[8]

-

Resazurin Addition: At the end of the treatment period, add resazurin solution (e.g., 0.1 mg/ml) to each well.[8]

-

Incubation: Incubate the plate for 3 hours at 37°C.[8]

-

Measurement: Measure the absorbance at 600 nm using a microplate reader.[8]

-

Analysis: Calculate cell viability percentage using the formula: (100 − (AT − AU)/(AB − AU)) × 100, where AT, AU, and AB are the absorbances of treated, untreated, and blank wells, respectively.[8]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: After treating cells with this compound for the desired time, collect both adherent and floating cells.

-

Washing: Wash the collected cells twice with a cold 1X binding buffer.[4]

-

Resuspension: Resuspend the cell pellet in 100 μl of binding buffer.[4]

-

Annexin V-FITC Staining: Add Annexin V-FITC conjugate (e.g., 2 µl) to the cell suspension. Incubate for 10-15 minutes at room temperature in the dark.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.

-

PI Staining: Just before analysis, add Propidium Iodide (PI) solution (e.g., 2 µl).[4] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) can be quantified.[4]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

-

Cell Treatment: Treat cells with this compound for the specified duration.

-

DCFH-DA Loading: Incubate the treated cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This non-fluorescent compound diffuses into the cell, where it is deacetylated by cellular esterases to DCFH.

-

Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]

-

Detection: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader.[4] An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Antioxidant Enzyme Activity Assays

5.4.1 Catalase (CAT) Activity Assay This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

-

Lysate Preparation: Prepare cell lysates from treated and control cells.

-

Reaction Initiation: Initiate the reaction by adding a known concentration of H2O2 (e.g., 20 mM) to the cell lysate.[4]

-

Measurement: Monitor the decomposition of H2O2 by measuring the decrease in absorbance at 240 nm over a set time (e.g., 2 minutes) using a spectrophotometer.[4]

-

Calculation: One unit of catalase activity is defined as the amount of enzyme required to decompose 1 µM of H2O2 per minute.[4] The activity is typically expressed as IU/mg of protein.

5.4.2 Superoxide Dismutase (SOD) Activity Assay This assay measures the inhibition of a superoxide-generating reaction by SOD present in the sample. The specific protocol can vary (e.g., based on the inhibition of nitroblue tetrazolium reduction), but the principle involves measuring the enzyme's ability to scavenge superoxide radicals.[4]

Conclusion and Future Outlook

This compound is a natural sesquiterpene coumarin with a compelling profile of pharmacological activities, most notably its potent and multifaceted anticancer effects. The primary mechanism involves the induction of ROS-mediated oxidative stress, leading to apoptosis and cell cycle arrest in various cancer cell lines.[4][12][13] Furthermore, its ability to inhibit HIV-1 RT and potentially reverse multidrug resistance highlights its broader therapeutic potential.[1][5] The identification of Topoisomerase IIα as a target opens new avenues for its use as a chemosensitizing and radiosensitizing agent.[8]

While in vitro studies have provided a strong foundation, further research is necessary. Future investigations should focus on in vivo studies to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of this compound. Elucidating its effects on additional signaling pathways and exploring its synergistic potential with other therapeutic agents will be crucial for translating this promising natural compound into a clinical reality for the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis via regulation of L11 and c-Myc with combinational potential with anticancer drugs in non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological activities of this compound: a review | Semantic Scholar [semanticscholar.org]

- 12. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway [mdpi.com]

- 13. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

Farnesiferol C: A Comprehensive Review of its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesiferol C, a sesquiterpene coumarin primarily isolated from plants of the Ferula genus, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth review of the current understanding of this compound's therapeutic potential, with a primary focus on its anticancer properties. We consolidate findings from numerous preclinical studies, presenting quantitative data on its efficacy, detailing the experimental protocols used to ascertain its effects, and visualizing the complex signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural compound that has been traditionally used in folk medicine for treating various ailments.[2] Modern scientific investigation has begun to validate its therapeutic potential, particularly in the realm of oncology. Its unique chemical structure, featuring a sesquiterpene moiety linked to a coumarin core, is believed to be responsible for its biological activities.[3][4] This whitepaper will systematically explore the cytotoxic, anti-angiogenic, and pro-apoptotic effects of this compound across a range of cancer models.

Quantitative Assessment of Bioactivity

The anticancer efficacy of this compound has been quantified in numerous studies, demonstrating its dose- and time-dependent effects on cancer cell viability and tumor growth. The following tables summarize the key quantitative data from preclinical investigations.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value(s) | Incubation Time(s) | Reference(s) |

| MCF-7 | Breast Cancer | MTT | 43 µM, 20 µM, 14 µM | 24 h, 48 h, 72 h | [2] |

| HepG2 | Liver Cancer | MTT | 83.13% viability at 15µM, 63.75% at 30µM, 34.40% at 60µM | 24 h | [5][6] |

| A375 | Melanoma | MTT | 76.9 µM | Not Specified | [7][8] |

| H1299 | Non-small cell lung cancer | Not Specified | Significant cytotoxicity observed | Not Specified | [9] |

| H596 | Non-small cell lung cancer | Not Specified | Significant cytotoxicity observed | Not Specified | [9] |

| HUVEC | Normal Endothelial Cells | Cell Proliferation | 10-20 µM (for inhibition of VEGF-induced proliferation) | Not Specified | [10] |

Table 2: In Vivo Antitumor and Anti-angiogenic Activity of this compound

| Animal Model | Cancer Type | Dosage | Treatment Duration | Key Findings | Reference(s) |

| Mouse Lewis Lung Cancer (LLC) allograft | Lung Cancer | 1 mg/kg/day (i.p.) | Not Specified | 60% inhibition of tumor growth (P < 0.001), significant reduction in microvessel density. | [10][11] |

Key Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in cancer progression.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of this compound's antitumor activity is the induction of programmed cell death, or apoptosis. In MCF-7 breast cancer cells, treatment with this compound led to a significant increase in apoptosis, which was mediated by an increase in cellular reactive oxygen species (ROS) levels.[2][12] This was accompanied by a G0/G1 phase cell cycle arrest.[2][13] In non-small-cell lung cancer cells (H1299 and H596), this compound was also shown to induce apoptosis and G1 arrest.[9] This was associated with the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin, and the inhibition of procaspase 3.[9]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic properties. In human umbilical vein endothelial cells (HUVECs), it inhibited vascular endothelial growth factor (VEGF)-induced proliferation, migration, invasion, and tube formation at concentrations of 10 to 40 µmol/L.[11][14] Mechanistically, this compound was found to decrease the binding of VEGF to its receptor, VEGFR1 (Flt-1), and inhibit its autophosphorylation.[11][14] While it did not affect VEGF binding to VEGFR2 (KDR/Flk-1), it did decrease the phosphorylation of several downstream kinases, including focal adhesion kinase (FAK), Src, ERK1/2, and p38 MAPK.[11][14]

Modulation of Oncogenic Signaling Pathways

This compound has been shown to interfere with key signaling pathways that are often dysregulated in cancer.

-

c-Myc and L11 Regulation: In non-small-cell lung cancer cells, this compound was found to inhibit the expression of the oncoprotein c-Myc and the ribosomal protein L11.[9]

-

Topoisomerase IIα (TOP2A) Inhibition: In melanoma cells, this compound has been identified as a potential inhibitor of TOP2A, an enzyme crucial for DNA replication and repair.[7][15] This inhibition enhances the efficacy of chemotherapy and ionizing radiation.[7][15]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound-induced apoptotic signaling pathway.

References

- 1. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C24H30O4 | CID 15559239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - ProQuest [proquest.com]

- 6. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pure.psu.edu [pure.psu.edu]

- 12. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 14. Herbal compound this compound exerts antiangiogenic and antitumor activity and targets multiple aspects of VEGFR1 (Flt1) or VEGFR2 (Flk1) signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

A Technical Guide to the Anticancer and Anti-proliferative Effects of Farnesiferol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesiferol C, a sesquiterpene coumarin primarily isolated from plants of the Ferula genus, has garnered significant attention for its potent anticancer and anti-proliferative properties.[1][2][3] This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. It provides a comprehensive overview of the key signaling pathways modulated by this compound, detailed experimental protocols for assessing its efficacy, and a compilation of quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for new and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, and this compound has emerged as a promising candidate.[2][3] This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast, liver, and lung cancer.[1][4][5] Its multifaceted mechanism of action, which includes the induction of oxidative stress, modulation of key apoptotic and cell cycle regulatory proteins, and inhibition of angiogenesis, makes it a compelling subject for further investigation and potential therapeutic development.[1][2][6]

Quantitative Data on the Anti-proliferative Effects of this compound

The anti-proliferative activity of this compound has been quantified in several studies, primarily through the determination of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values and other quantitative measures of this compound's effects on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |

| HepG2 | Hepatocellular Carcinoma | ~45 | 24 | MTT |

| MCF-7 | Breast Adenocarcinoma | 20 | 24, 48, 72 | MTT |

| H1299 | Non-Small Cell Lung Carcinoma | Not specified | 48 | Not specified |

| H596 | Non-Small Cell Lung Carcinoma | Not specified | 48 | Not specified |

Data extracted from available research abstracts. Specific values may vary based on experimental conditions.

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Effect | Method |

| MCF-7 | 20 | G0/G1 phase cell cycle arrest | Flow Cytometry |

| MCF-7 | 20 | Increased apoptosis over time (24, 48, 72h) | Flow Cytometry (Annexin V/PI) |

| HepG2 | 15, 30, 60 | Dose-dependent reduction in cell viability | MTT Assay |

| HepG2 | Not specified | Enhanced nuclear fragmentation and condensation | Hoechst-33342 Staining |

| H1299 & H596 | Not specified | Increased sub-G1 accumulation | Flow Cytometry |

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism of this compound is the induction of apoptosis, or programmed cell death. Evidence suggests that it primarily activates the intrinsic (mitochondrial) pathway. This is characterized by:

-

Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant increase in intracellular ROS levels.[1][4] This oxidative stress is a key trigger for apoptosis.

-

Mitochondrial Membrane Potential (MMP) Disruption: The accumulation of ROS can lead to the loss of MMP.[4]

-

Modulation of Bcl-2 Family Proteins: this compound has been shown to alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, it can upregulate pro-apoptotic proteins like Bax and Bad, and downregulate the anti-apoptotic protein Bcl-2.[4][7] This shift in the Bax/Bcl-2 ratio is a potent indicator of apoptosis.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[4][7]

Caption: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest at the G0/G1 Phase

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 checkpoint.[1][8] This prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation. The key molecular events include:

-

Downregulation of G1 Phase Regulators: this compound treatment has been shown to decrease the expression of key G1 phase proteins such as Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[4][7]

-

Upregulation of Cell Cycle Inhibitors: The compound can also increase the expression of cyclin-dependent kinase inhibitors like p21Cip1.[4][7]

Caption: this compound-induced G0/G1 cell cycle arrest.

Modulation of the c-Myc Pathway

In non-small-cell lung cancer cells, this compound has been shown to inhibit the expression of the oncoprotein c-Myc and the ribosomal protein L11.[5][9] The c-Myc oncogene is a critical regulator of cell proliferation and is often dysregulated in cancer.

Anti-Angiogenic Effects

This compound also exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[6] It has been shown to inhibit VEGF-induced cell proliferation, migration, and tube formation in endothelial cells.[6] Mechanistically, it can decrease the binding of VEGF to its receptor VEGFR1.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 15, 30, 60 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression Analysis

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin, GAPDH).

Caption: General experimental workflow for assessing this compound's effects.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent through its ability to induce apoptosis and cell cycle arrest in various cancer models. Its multifaceted mechanism of action, targeting key pathways involved in cancer cell proliferation and survival, makes it an attractive candidate for further development. Future research should focus on:

-

In vivo studies: To evaluate the efficacy and safety of this compound in animal models of cancer.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

-

Combination therapies: To investigate the synergistic effects of this compound with existing chemotherapeutic agents.[9][10]

-

Target identification and validation: To further elucidate the direct molecular targets of this compound.

A deeper understanding of these aspects will be crucial for translating the promising preclinical findings of this compound into effective clinical applications for cancer treatment.

References

- 1. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis via regulation of L11 and c-Myc with combinational potential with anticancer drugs in non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]

Farnesiferol C: A Technical Guide to its Antiviral and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesiferol C, a naturally occurring sesquiterpene coumarin, is emerging as a compound of significant interest due to its pronounced antiviral and anti-inflammatory properties.[1][2][3] This technical guide consolidates the current scientific knowledge on this compound, presenting quantitative data on its bioactivity, detailed experimental protocols for its evaluation, and an analysis of its mechanisms of action at the molecular level. The evidence suggests that this compound exerts its effects by targeting critical viral replication machinery and modulating key inflammatory signaling cascades, making it a promising candidate for further therapeutic development.

Antiviral Activity of this compound

This compound has demonstrated significant inhibitory activity against several human viruses. Its mechanism of action appears to be multifaceted, involving both the direct inhibition of viral enzymes and interference with the initial stages of viral entry into host cells.

Quantitative Antiviral Data

The efficacy of this compound has been quantified against specific viral targets, as summarized in the table below.

| Virus Target | Assay Type | Efficacy Parameter | Result | Reference(s) |

| HIV-1 Reverse Transcriptase | Enzymatic Inhibition | IC50 | 30 µM | [4] |

| Human Rhinovirus 2 (HRV-2) | Plaque Reduction | IC50 | 0.96 µM | [5] |

| Human Rhinovirus (general) | Cytopathic Effect (CPE) Inhibition | IC50 | 2.51 µM | [5] |

Mechanisms of Antiviral Action

HIV-1 Reverse Transcriptase Inhibition: this compound has been identified as a mixed-type inhibitor of HIV-1 reverse transcriptase, a crucial enzyme for the viral replication cycle.[4] This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby impeding its function.[4] Computational docking studies have further elucidated this interaction, showing that this compound likely binds to a hydrophobic pocket within the enzyme.[4]

Inhibition of Rhinovirus Entry: Research indicates that this compound is effective against Human Rhinovirus (HRV) by disrupting the early phases of infection.[5][6] The compound has been shown to interfere with viral adsorption to the host cell surface and to inhibit the subsequent uncoating of the viral capsid, a necessary step for the release of the viral genome.[5][6]

Experimental Protocols

This protocol outlines a standard method for assessing the inhibitory effect of this compound on HIV-1 RT activity.

-

Reagent Preparation:

-

Reconstitute recombinant HIV-1 RT enzyme to a working concentration.

-

Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin-labeled dUTP in a reaction buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in the reaction buffer.

-

-

Assay Performance:

-

In a streptavidin-coated 96-well plate, add the this compound dilutions.

-

Add the HIV-1 RT enzyme to each well, followed by the reaction mixture to initiate the reverse transcription.

-

Incubate for 2 hours at 37°C to allow for the synthesis of labeled cDNA.

-

Wash the plate to remove unincorporated nucleotides.

-

Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.

-

After washing, add a colorimetric HRP substrate (e.g., ABTS).

-

Measure the absorbance at 405 nm after color development.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

This protocol provides a framework for evaluating the anti-rhinovirus activity of this compound.[7][8][9][10]

-

Cell and Virus Preparation:

-

Seed a suitable cell line, such as HeLa cells, in 12-well plates to achieve a confluent monolayer.

-

Prepare serial dilutions of a known titer of Human Rhinovirus.

-

-

Infection and Treatment:

-

Infect the cell monolayers with HRV at a defined multiplicity of infection (MOI) for 2 hours at 34°C.

-

Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) containing serial dilutions of this compound.

-

-

Plaque Development and Visualization:

-

Incubate the plates for 48-72 hours at 34°C to allow for the formation of viral plaques.

-

Fix the cells with 10% formalin.

-

Stain the cell monolayer with a 1% crystal violet solution to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction at each this compound concentration compared to the control.

-

Determine the IC50 value, representing the concentration that inhibits plaque formation by 50%.

-

Anti-inflammatory Activity of this compound

This compound demonstrates significant anti-inflammatory potential through the modulation of key signaling pathways that are central to the inflammatory response. While direct quantitative data for this compound is still emerging, compelling evidence from its effects on these pathways and studies of structurally related compounds provide a strong basis for its anti-inflammatory properties.

Mechanisms of Anti-inflammatory Action

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a cornerstone of inflammatory processes. The structurally similar compound, Farnesiferol B, has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages by preventing the nuclear translocation of the p65 subunit.[11][12] It is highly probable that this compound employs a similar mechanism to exert its anti-inflammatory effects.

MAPK Pathway Modulation: Mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, play a pivotal role in the synthesis of pro-inflammatory cytokines.[13][14] this compound has been documented to inhibit the phosphorylation of these key MAPK proteins. By doing so, it can effectively downregulate the downstream production of inflammatory mediators such as TNF-α and IL-6.

Regulation of Reactive Oxygen Species (ROS): this compound has been shown to induce ROS production in cancer cell lines, which contributes to its apoptotic effects.[15] The role of ROS in inflammation is context-dependent, and further investigation is required to understand how this compound modulates ROS in immune cells during an inflammatory response.

Experimental Protocols

This protocol, adapted from studies on Farnesiferol B, can be used to assess the effect of this compound on NF-κB activation.[11]

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells on glass coverslips.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate inflammation by adding LPS (100 ng/mL) for 30 minutes.

-

-

Immunostaining:

-

Fix the cells in 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody targeting the NF-κB p65 subunit.

-

After washing, incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Analysis:

-

Visualize the subcellular localization of p65 using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity to determine the extent of p65 translocation inhibition by this compound.

-

-

Sample Preparation:

-

Treat macrophage cells with this compound and/or LPS.

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of JNK, ERK, and p38.

-

Incubate with HRP-conjugated secondary antibodies and detect with an ECL substrate.

-

-

Analysis:

-

Perform densitometric analysis of the protein bands to determine the ratio of phosphorylated to total MAPK, indicating the level of pathway activation.

-

The following protocol uses the DCFH-DA probe to measure intracellular ROS levels.[16][17][18][19][20]

-

Cell Preparation and Staining:

-

Treat cells with this compound in a 96-well plate.

-

Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

-

Fluorescence Detection:

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a microplate reader.

-

-

Data Analysis:

-

Compare the fluorescence levels in treated cells to controls to assess the impact of this compound on ROS production.

-

Visualizing Pathways and Processes

The following diagrams, created using the Graphviz DOT language, illustrate the proposed mechanisms of action and a general experimental workflow.

References

- 1. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and kinetic insights into HIV-1 reverse transcriptase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ex Vivo and In Vivo Inhibition of Human Rhinovirus Replication by a New Pseudosubstrate of Viral 2A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]

- 10. Inhibition of Rhinovirus Replication In Vitro and In Vivo by Acid-Buffered Saline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Methods to monitor ROS production by fluorescence microscopy and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Farnesiferol C using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Farnesiferol C, a bioactive sesquiterpene coumarin, utilizing column chromatography techniques. This compound, primarily isolated from plants of the Ferula genus, has garnered significant interest for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antiviral properties.[1]

Introduction

This compound is a natural compound that has demonstrated a range of biological activities, making it a promising candidate for drug development. Effective purification is a critical step in the research and development process to ensure the isolation of a high-purity compound for subsequent biological assays and preclinical studies. Column chromatography, particularly using silica gel, is a widely employed and effective method for the purification of this compound from crude plant extracts.[2]

Data Presentation

Table 1: Extraction Yield of this compound from Various Ferula Species

| Plant Source | Part Used | Extraction Solvent(s) | Extraction Yield (%) | Reference |

| Ferula persica | Oleo-gum-resin | Dichloromethane | ~0.0028% | [2] |

| Ferula asafoetida | Not specified | Not specified | Not specified | [1][3] |

| Ferula szowitsiana | Not specified | Not specified | Not specified | [1][3] |

Note: The extraction yields of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The yield from Ferula persica was calculated based on the isolation of 7 mg of this compound from 250 g of extract.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material